6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine
Overview
Description
6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, also known as BMD, is a heterocyclic organic compound. It is a derivative of benzoxazine and has a bromine atom and a methyl group attached to the benzene ring. BMD has gained significant attention in recent years due to its potential applications in scientific research. In
Scientific Research Applications
Potassium Channel Activation
Research has identified a series of novel 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives with potent potassium channel-activating effects. Among these, a compound demonstrated a more potent oral antihypertensive effect than the reference drug cromakalim in spontaneously hypertensive rats, indicating potential applications in cardiovascular health management (Matsumoto et al., 1996).
Hypolipidemic Properties
A series of 4H-3,1-benzoxazin-4-ones have been reported to exhibit hypolipidemic properties, including hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects. This series particularly highlights derivatives with a bromine atom substitution at the 6-position, suggesting a role in lipid management (Fenton et al., 1989).
Neuroprotective Activity
8-Alkylamino-1,4-benzoxazine antioxidants have been identified to possess neuroprotective properties. Compounds from this series have shown the ability to prevent the fall in ATP levels caused by hypoxia in astrocytes and demonstrated powerful neuroprotective effects in a model of brain damage mimicking the lesions underlying cerebral palsy (Largeron et al., 2001).
Cardiovascular Effects
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine, particularly the 2-(4,5-dihydro-1H-imidazol-2-yl) variant, have been synthesized and evaluated for cardiovascular effects as potential antihypertensive agents. These compounds showed high affinities for imidazoline binding sites and alpha adrenergic receptors, indicating therapeutic potential in blood pressure regulation (Touzeau et al., 2003).
properties
IUPAC Name |
6-bromo-3-methyl-2,4-dihydro-1,3-benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-5-7-4-8(10)2-3-9(7)12-6-11/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWMKXMXFEVKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Br)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223547 | |
Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7331-78-4 | |
Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56869 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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